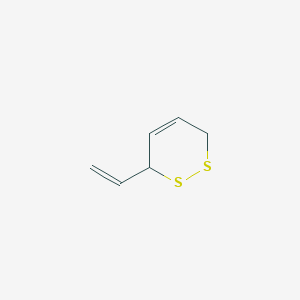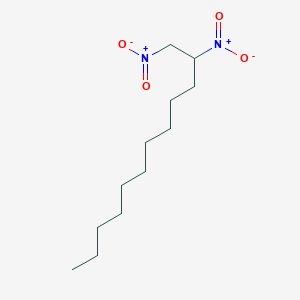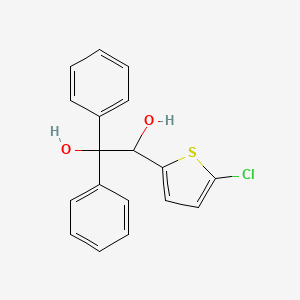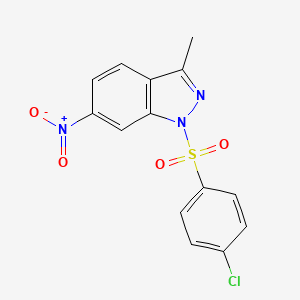
2-Methyloxolane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxolane-2-thiol is an organic compound belonging to the class of thiol derivatives It is characterized by the presence of a thiol group (-SH) attached to a 2-methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxolane-2-thiol typically involves the reaction of 2-methyloxolane with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group. Another method involves the use of thiolating agents such as thiourea or thioacetic acid, which react with 2-methyloxolane under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of bio-based solvents, is being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyloxolane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
2-Methyloxolane-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyloxolane-2-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The compound can also act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Methyltetrahydrofuran: Similar structure but without the thiol group, used as a solvent in organic synthesis.
Thiophene: Contains a sulfur atom in the ring structure, but differs in reactivity and applications.
Uniqueness
2-Methyloxolane-2-thiol is unique due to the presence of both the oxolane ring and the thiol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions with thiol groups.
Properties
CAS No. |
62308-59-2 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-methyloxolane-2-thiol |
InChI |
InChI=1S/C5H10OS/c1-5(7)3-2-4-6-5/h7H,2-4H2,1H3 |
InChI Key |
YTKFZKSCUWBZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, chlorodimethyl[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl]-](/img/structure/B14527352.png)

![1-[Dibromo(2-bromoethyl)-lambda~4~-selanyl]-4-methylbenzene](/img/structure/B14527362.png)






![4-{[(Dodecan-4-yl)oxy]carbonyl}-6-nitrobenzene-1,3-dicarboxylate](/img/structure/B14527408.png)


![Bis[4-(methylsulfanyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14527424.png)
